molecular formula C21H22N2O7S2 B11564906 4-methoxy-N,N'-bis(4-methoxyphenyl)benzene-1,3-disulfonamide

4-methoxy-N,N'-bis(4-methoxyphenyl)benzene-1,3-disulfonamide

Cat. No.: B11564906
M. Wt: 478.5 g/mol
InChI Key: WJRSVCLVBUQFEG-UHFFFAOYSA-N
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Description

4-METHOXY-N1N3-BIS(4-METHOXYPHENYL)BENZENE-13-DISULFONAMIDE is an organic compound characterized by the presence of methoxy groups and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N1N3-BIS(4-METHOXYPHENYL)BENZENE-13-DISULFONAMIDE typically involves the reaction of 4-methoxyaniline with benzene-1,3-disulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and yield. Purification of the product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N1N3-BIS(4-METHOXYPHENYL)BENZENE-13-DISULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-METHOXY-N1N3-BIS(4-METHOXYPHENYL)BENZENE-13-DISULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-METHOXY-N1N3-BIS(4-METHOXYPHENYL)BENZENE-13-DISULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylamine: Shares the methoxyphenyl group but lacks the sulfonamide functionality.

    Benzene-1,3-disulfonamide: Contains the disulfonamide groups but lacks the methoxy substituents.

    4-Methoxybenzenesulfonamide: Contains both methoxy and sulfonamide groups but in a different structural arrangement.

Uniqueness

4-METHOXY-N1N3-BIS(4-METHOXYPHENYL)BENZENE-13-DISULFONAMIDE is unique due to the combination of methoxy and sulfonamide groups in a single molecule, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O7S2

Molecular Weight

478.5 g/mol

IUPAC Name

4-methoxy-1-N,3-N-bis(4-methoxyphenyl)benzene-1,3-disulfonamide

InChI

InChI=1S/C21H22N2O7S2/c1-28-17-8-4-15(5-9-17)22-31(24,25)19-12-13-20(30-3)21(14-19)32(26,27)23-16-6-10-18(29-2)11-7-16/h4-14,22-23H,1-3H3

InChI Key

WJRSVCLVBUQFEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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